柯尼吉辛

描述

Synthesis Analysis

The synthesis of Koenigicine involves palladium(II)-catalyzed oxidative cyclization of a diarylamine and the annulation of a dimethylpyran ring by Lewis acid promoted reaction with prenal as key steps. This method has led to the successful total synthesis of Koenigicine alongside other related pyrano[3,2-a]carbazole alkaloids such as Koenine, Koenimbine, and Koenigine. The process has also facilitated an improved synthetic route to the carbazole alkaloid glycozolidol (Schuster et al., 2015).

Molecular Structure Analysis

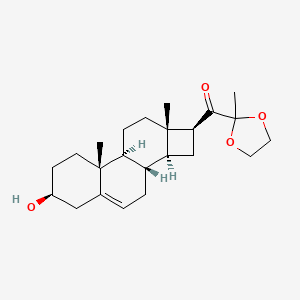

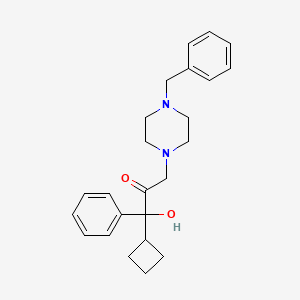

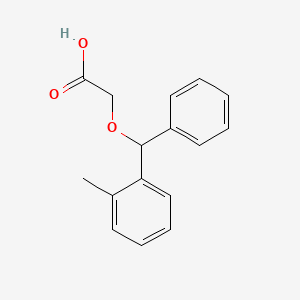

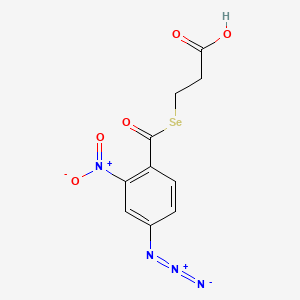

Koenigicine's structure is characterized by a pyrano[3,2-a]carbazole skeleton with oxygenation at specific positions, making it unique among its class. The detailed molecular analysis has been essential in the structural reassignment of related compounds and in guiding synthetic strategies for its and related alkaloids' synthesis.

Chemical Reactions and Properties

The chemical reactivity of Koenigicine involves a variety of functional group transformations and ring-forming reactions. The versatility in its synthesis, as demonstrated by Schuster et al. (2015), indicates a broad range of chemical properties that can be explored for further chemical modifications and applications.

Physical Properties Analysis

While specific studies detailing the physical properties of Koenigicine were not highlighted, the methodologies employed in its synthesis and structural analysis suggest significant stability and solubility characteristics necessary for its isolation and identification. The physical properties likely align with those typical of carbazole alkaloids, including solid-state behavior and optical activity.

Chemical Properties Analysis

Koenigicine exhibits chemical properties consistent with pyrano[3,2-a]carbazole alkaloids, including reactivity towards oxidative conditions and the ability to undergo various organic transformations. Its synthesis from diarylamines and prenal underscores its compatibility with a range of chemical reagents and conditions, facilitating its use as a precursor in synthetic organic chemistry (Schuster et al., 2015).

科学研究应用

合成和结构研究

- 柯尼吉辛是一种吡喃并[3,2-a]咔唑生物碱,已通过钯(II)催化的氧化环化和路易斯酸促进反应等关键步骤合成。这些合成有助于更好地理解相关的咔唑生物碱,并使进一步的药理学和化学研究成为可能(Schuster et al., 2015)。

在氧化应激和细胞调节中的作用

- 一项专注于相关化合物柯尼宾的研究探讨了其对 HepG2 细胞中 DNA 损伤和氧化应激的影响。柯尼宾增加了 DNA 损伤和活性氧水平,表明柯尼吉辛在类似环境中具有潜在影响(Hobani, 2016)。

化学合成技术

- 已经开发出使用五氯化钼的先进化学合成方法,这促进了咔唑(包括柯尼吉辛)的构建。这展示了现代合成技术对这种复杂分子的多功能性和效率(Trosien et al., 2014)。

潜在的治疗应用

- 对柯尼吉辛的植物来源印度楝的研究表明,其具有抗组胺和抗胆碱能活性等多种药理特性,这可能意味着柯尼吉辛在相关领域的潜在治疗用途(Qureshi et al., 2015)。

在癌症研究中的意义

- 来自印度楝的生物碱(包括柯尼吉辛)已被研究其对癌细胞的影响,例如诱导 HepG2 细胞凋亡和细胞周期停滞。这些发现表明柯尼吉辛在癌症研究和治疗中具有作用(Syam et al., 2011)。

在神经学研究中的作用

- 马哈尼宾(印度楝中的另一种化合物)对肺癌细胞的影响表明柯尼吉辛在神经学研究中具有潜在意义,因为这些生物碱具有相似的特性(Mohan et al., 2013)。

作用机制

Target of Action

Koenigicine, a carbazole alkaloid found in Murraya koenigii, has been identified to interact with several targets. It has been reported to regulate multiple signaling pathways, including phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), mammalian target of rapamycin (mTOR), and mitogen-activated protein kinase (MAPK) . In addition, a computational study has suggested that koenigicine may have potential inhibitory effects against the main protease (Mpro) expressed by SARS-CoV-2 .

Mode of Action

For instance, in the context of SARS-CoV-2, koenigicine has been suggested to display a unique binding mechanism that shields the catalytic dyad of Mpro, potentially inhibiting the virus’s replication cycle .

Biochemical Pathways

Koenigicine’s interaction with PI3K/AKT, mTOR, and MAPK pathways suggests that it may influence a variety of cellular processes, including cell growth, proliferation, differentiation, and survival . These pathways are crucial in many physiological and pathological conditions, implying that koenigicine could have broad pharmacological effects.

Pharmacokinetics

A computational study has suggested that koenigicine and other carbazole alkaloids from murraya koenigii may have favorable physicochemical and adme/t (absorption, distribution, metabolism, excretion, and toxicity) properties that satisfy the criteria for oral bioavailability and druggability .

Result of Action

The molecular and cellular effects of koenigicine’s action are likely to be diverse, given its interaction with multiple targets and pathways. For instance, its potential inhibitory effects against SARS-CoV-2’s Mpro suggest that it could restrict viral replication . Moreover, its interaction with PI3K/AKT, mTOR, and MAPK pathways could influence a variety of cellular processes, potentially contributing to its reported antioxidant, antidiabetic, anti-inflammatory, antitumor, and neuroprotective activities .

Action Environment

It is known that the plant source of koenigicine, murraya koenigii, is used in various traditional medicinal applications, suggesting that the compound may have a degree of stability and efficacy in different environmental and physiological contexts .

安全和危害

While specific safety and hazard data for Koenigicine is not available in the search results, general safety measures for handling chemicals include ensuring adequate ventilation, using personal protective equipment such as safety goggles, protective gloves, and impervious clothing, and having an accessible safety shower and eye wash station .

生化分析

Biochemical Properties

Koenigicine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Koenigicine has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, it interacts with bacterial cell wall synthesis proteins, contributing to its antibacterial properties . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

Koenigicine influences various cellular processes and functions. In adipocytes, Koenigicine has been observed to reduce lipid accumulation, indicating its potential anti-obesogenic effects . It also affects cell signaling pathways, such as those involved in inflammation and insulin signaling, which can impact gene expression and cellular metabolism . Furthermore, Koenigicine has demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, Koenigicine exerts its effects through several mechanisms. It binds to the catalytic sites of enzymes, such as the main protease of SARS-CoV-2, inhibiting their activity and thereby preventing viral replication . Koenigicine also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress, inflammation, and metabolism . Additionally, it can activate or inhibit signaling pathways by binding to receptors or other signaling molecules.

Temporal Effects in Laboratory Settings

The effects of Koenigicine can change over time in laboratory settings. Studies have shown that Koenigicine remains stable under various conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to Koenigicine in cell cultures has revealed sustained antioxidant and anti-inflammatory effects, although the extent of these effects may diminish over time . In vivo studies have also indicated that Koenigicine can have lasting impacts on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of Koenigicine vary with different dosages in animal models. At low to moderate doses, Koenigicine has been shown to exert beneficial effects, such as reducing blood glucose levels and improving lipid profiles in diabetic animal models . At high doses, Koenigicine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Koenigicine is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, Koenigicine is oxidized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can then undergo phase II reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion . Koenigicine also influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Koenigicine is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion or active transport mediated by specific transporters . Once inside the cell, Koenigicine can bind to intracellular proteins, affecting its localization and accumulation . In tissues, Koenigicine is distributed based on its affinity for different cell types and its ability to interact with tissue-specific proteins .

Subcellular Localization

The subcellular localization of Koenigicine plays a critical role in its activity and function. Koenigicine has been found to localize in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . It can also accumulate in the nucleus, influencing gene expression by interacting with nuclear receptors and transcription factors . Additionally, Koenigicine may be targeted to specific organelles, such as mitochondria, where it can modulate mitochondrial function and oxidative stress .

属性

IUPAC Name |

8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZVYLWUISSZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298965 | |

| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

24123-92-0 | |

| Record name | Koenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Koenigicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24123-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 225 °C | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does koenigicine interact with its target and what are the downstream effects?

A1: Research suggests that koenigicine exhibits inhibitory potential against glycosyltransferase, a key enzyme in Streptococcus mutans, a bacterium implicated in dental caries []. Molecular docking studies indicate that koenigicine demonstrates a strong interaction with glycosyltransferase, potentially hindering its activity []. This inhibition could disrupt the formation of biofilms by S. mutans, offering a potential mechanism for its anticariogenic activity [].

Q2: What is the structural characterization of koenigicine?

A2: Koenigicine is a pyrano[3,2-a]carbazole alkaloid. While its exact molecular weight can vary slightly based on specific modifications, its molecular formula is generally considered to be C20H19NO4 []. For detailed spectroscopic data, refer to the literature on its isolation and characterization [, ].

Q3: Has koenigicine shown inhibitory activity against other targets?

A3: Yes, beyond its interaction with S. mutans, koenigicine has also demonstrated inhibitory activity against pancreatic lipase, an enzyme crucial for fat digestion []. This finding suggests potential applications in addressing conditions related to fat metabolism, although further research is needed [].

Q4: What is known about the structure-activity relationship (SAR) of koenigicine?

A4: While detailed SAR studies on koenigicine are limited, research indicates that the presence of the pyrano[3,2-a]carbazole scaffold is likely crucial for its biological activities [, ]. Modifications to this core structure, such as changes in the position and type of substituents, could influence its potency and selectivity towards different targets []. Further investigations are needed to establish a comprehensive SAR profile for koenigicine.

Q5: Are there any computational studies on koenigicine and its potential applications?

A5: Yes, computational studies using molecular docking techniques have been employed to explore the interactions of koenigicine with various biological targets. For instance, research has investigated its potential as a SARS-CoV-2 main protease inhibitor []. These in silico studies provide valuable insights into potential binding modes and guide further experimental validation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。